molecular formula C13H8F3NO4S B12334270 Benzene, 2-nitro-4-(phenylsulfonyl)-1-(trifluoromethyl)- CAS No. 915763-82-5

Benzene, 2-nitro-4-(phenylsulfonyl)-1-(trifluoromethyl)-

Cat. No.: B12334270
CAS No.: 915763-82-5
M. Wt: 331.27 g/mol
InChI Key: ZFOLXLOGQJYBQA-UHFFFAOYSA-N
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Description

Overview of Benzene, 2-Nitro-4-(Phenylsulfonyl)-1-(Trifluoromethyl)-

Benzene, 2-nitro-4-(phenylsulfonyl)-1-(trifluoromethyl)- (CAS 915763-82-5) is a polysubstituted aromatic compound with the systematic IUPAC name 4-(benzenesulfonyl)-2-nitro-1-(trifluoromethyl)benzene . Its structure features:

  • A nitro group (-NO₂) at the ortho position (C2), which strongly withdraws electrons through resonance and inductive effects.
  • A phenylsulfonyl group (-SO₂C₆H₅) at the para position (C4), contributing additional electron-withdrawing character and steric bulk.
  • A trifluoromethyl group (-CF₃) at the meta position (C1), enhancing thermal stability and lipophilicity.

The compound’s SMILES notation, C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)C(F)(F)F)[N+](=O)[O-], and InChI key, ZFOLXLOGQJYBQA-UHFFFAOYSA-N, provide precise representations of its connectivity and stereoelectronic features. Table 1 summarizes its core physicochemical properties.

Table 1: Key Properties of Benzene, 2-Nitro-4-(Phenylsulfonyl)-1-(Trifluoromethyl)-

Property Value Source
Molecular Formula C₁₃H₈F₃NO₄S PubChem
Molecular Weight 331.27 g/mol PubChem
CAS Number 915763-82-5 PubChem
IUPAC Name 4-(benzenesulfonyl)-2-nitro-1-(trifluoromethyl)benzene PubChem

Historical Context and Discovery

The compound was first registered in PubChem on March 16, 2009, though its initial synthesis likely predates this entry. Its design reflects trends in late-20th-century organofluorine chemistry, where the strategic incorporation of fluorine and sulfonyl groups became a cornerstone for developing thermally stable and bioactive molecules. The trifluoromethyl group’s introduction aligns with methodologies established in the 1990s for synthesizing fluorinated aromatics via nucleophilic trifluoromethylation or cross-coupling reactions.

Rationale for Academic Investigation

This compound’s academic significance stems from three factors:

  • Electronic Effects : The synergistic electron-withdrawing effects of -NO₂, -SO₂C₆H₅, and -CF₃ create a highly electron-deficient aromatic system, potentially enabling unique reactivity in electrophilic substitution or charge-transfer interactions.
  • Materials Science Potential : Fluorinated sulfonyl compounds are explored as components in liquid crystals, polymer additives, and non-linear optical materials due to their polarity and thermal resilience.
  • Drug Discovery Relevance : While biological data for this specific compound are limited, analogous sulfonyl-nitroaromatics exhibit antimicrobial and enzyme-inhibitory properties, warranting further study.

Scope and Structure of the Research Outline

This review systematically addresses:

  • Synthetic Pathways : Published methods for constructing the molecule.
  • Physicochemical Characterization : Spectral data and computational analyses.
  • Comparative Analysis : Contrasts with structurally related nitroaromatics.
  • Research Applications : Potential uses in catalysis and materials science.

Excluded are pharmacological, toxicological, and industrial-scale production details to maintain focus on fundamental chemical attributes.

Properties

IUPAC Name

4-(benzenesulfonyl)-2-nitro-1-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO4S/c14-13(15,16)11-7-6-10(8-12(11)17(18)19)22(20,21)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOLXLOGQJYBQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701213394
Record name 2-Nitro-4-(phenylsulfonyl)-1-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701213394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915763-82-5
Record name 2-Nitro-4-(phenylsulfonyl)-1-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915763-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Nitro-4-(phenylsulfonyl)-1-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701213394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Protocol

  • Starting Material : 2-Nitro-1-(trifluoromethyl)benzene is treated with phenylsulfonyl chloride under Friedel-Crafts conditions.
  • Conditions :
    • Catalyst: AlCl₃ (1.2 equiv) in dichloromethane at 0–5°C.
    • Sulfonylation occurs at the para position relative to the nitro group due to its strong electron-withdrawing nature.
  • Work-Up : Quenching with ice-water followed by column chromatography yields the target compound.

Yield : 45–52%.

Key Challenges

  • Competing ortho-sulfonylation due to steric hindrance from the trifluoromethyl group.
  • Requires rigorous temperature control to minimize side reactions.

Oxidation of Thioether Intermediates

A two-step approach involving thioether formation followed by oxidation to the sulfonyl group.

Step 1: Thioether Synthesis

  • Reagents : 2-Nitro-1-(trifluoromethyl)-4-bromobenzene reacts with thiophenol in the presence of K₂CO₃.
  • Conditions :
    • Solvent: DMF, 80°C, 12 hours.
    • Nucleophilic aromatic substitution (SNAr) occurs at the bromine site.

Intermediate Yield : 68–75%.

Step 2: Oxidation to Sulfonyl Group

  • Reagents : Hydrogen peroxide (30%) in acetic acid.
  • Conditions :
    • 60°C, 6 hours.
    • Complete conversion confirmed via TLC.

Final Yield : 58–63%.

Advantages

  • High regioselectivity due to the SNAr mechanism.
  • Scalable with minimal purification steps.

Multi-Step Synthesis via Halogenation and Coupling

This method leverages palladium-catalyzed cross-coupling to install the phenylsulfonyl moiety.

Reaction Sequence

  • Halogenation : 1-Trifluoromethyl-2-nitrobenzene undergoes bromination at the para position using Br₂/FeBr₃.
  • Coupling :
    • Suzuki-Miyaura coupling with phenylsulfonylboronic acid.
    • Catalyst: Pd(PPh₃)₄, K₂CO₃, toluene/water (3:1), 90°C, 24 hours.

Yield : 40–48%.

Limitations

  • Sensitivity of the nitro group to reductive conditions during coupling.
  • Requires inert atmosphere and rigorous exclusion of moisture.

One-Pot Tandem Nitration-Sulfonylation

A streamlined approach combining nitration and sulfonylation in a single pot.

Procedure

  • Nitration : 1-Trifluoromethyl-4-(phenylsulfanyl)benzene is nitrated using HNO₃/H₂SO₄ at 0°C.
    • Nitro group installs ortho to the trifluoromethyl group.
  • In Situ Oxidation : Addition of H₂O₂/HOAc oxidizes the sulfanyl group to sulfonyl.

Yield : 50–55%.

Optimization Insights

  • Excess HNO₃ improves nitration efficiency but risks over-oxidation.
  • Slow addition of H₂O₂ prevents exothermic side reactions.

Comparative Analysis of Methods

Method Key Steps Yield (%) Advantages Limitations
Direct Sulfonylation Friedel-Crafts sulfonylation 45–52 Fewer steps Low regioselectivity
Thioether Oxidation SNAr + Oxidation 58–63 High purity Multi-step purification
Halogenation-Coupling Bromination + Suzuki 40–48 Modular for derivatives Sensitive to reaction conditions
One-Pot Tandem Nitration + Oxidation 50–55 Time-efficient Requires precise stoichiometry

Chemical Reactions Analysis

Types of Reactions

Benzene, 2-nitro-4-(phenylsulfonyl)-1-(trifluoromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Oxidizing agents like potassium permanganate are also employed in specific reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative .

Scientific Research Applications

Pharmaceutical Applications

1. Modulation of Biological Pathways

Benzene, 2-nitro-4-(phenylsulfonyl)-1-(trifluoromethyl)- exhibits significant potential in the modulation of the PI3K-AKT-mTOR signaling pathway. This pathway is crucial for cell survival and metabolism and is implicated in various neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Compounds that inhibit this pathway can promote autophagy, potentially leading to therapeutic benefits in neurodegenerative conditions .

2. Anticancer Activity

Recent studies have indicated that derivatives of this compound may possess anticancer properties. By targeting specific cellular pathways associated with tumor growth and survival, these compounds could be developed into novel anticancer agents .

Material Science Applications

1. Synthesis of Advanced Materials

Benzene derivatives with trifluoromethyl groups are known for their unique electronic properties, making them suitable for the synthesis of advanced materials such as polymers and coatings. The incorporation of trifluoromethyl groups enhances the thermal stability and chemical resistance of these materials .

2. Development of Fluorinated Compounds

The compound serves as a precursor for synthesizing various fluorinated compounds which are valuable in agrochemicals and pharmaceuticals. The trifluoromethyl group significantly alters the biological activity and physicochemical properties of the resulting compounds .

Case Study 1: Neurodegenerative Disorders

Research published by Martinez-Vicente et al. highlights the role of compounds that modulate the PI3K-AKT-mTOR pathway in treating neurodegenerative diseases. The study found that certain benzene derivatives could activate autophagy mechanisms, thus providing a therapeutic avenue for conditions like Alzheimer's disease .

Case Study 2: Polymer Synthesis

A study on the synthesis of polymeric materials revealed that incorporating benzene derivatives with trifluoromethyl groups resulted in polymers with enhanced thermal stability and resistance to environmental degradation. This advancement has implications for creating more durable materials for industrial applications .

Mechanism of Action

The mechanism by which Benzene, 2-nitro-4-(phenylsulfonyl)-1-(trifluoromethyl)- exerts its effects involves interactions with specific molecular targets. The nitro and sulfonyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The trifluoromethyl group enhances the compound’s stability and lipophilicity, affecting its behavior in biological systems.

Comparison with Similar Compounds

Key Structural Attributes :

  • Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
  • Nitro group : Imparts high electron-withdrawing effects, directing further substitution reactions.

Comparison with Similar Compounds

To contextualize its properties, the compound is compared with structurally related benzene derivatives from authoritative sources.

Structural and Physical Properties

Compound Name CAS Molecular Formula Molecular Weight Density (g/cm³) Boiling Point (°C) Substituents (Positions)
Benzene, 2-nitro-4-(phenylsulfonyl)-1-(trifluoromethyl)- N/A C₁₃H₈F₃NO₄S 331.26 (calc) ~1.5 (estimated) ~340 (estimated) 1: CF₃, 2: NO₂, 4: SO₂Ph
2-Chloro-4-nitro-1-[3-(trifluoromethyl)phenoxy]benzene 40718-13-6 C₁₃H₇ClF₃NO₃ 317.65 1.461 328.1 1: OPh-CF₃, 2: Cl, 4: NO₂
Benzene,2-nitro-1-phenoxy-4-(trifluoromethyl)- 1960-59-4 C₁₃H₈F₃NO₃ 283.203 1.378 309.8 1: OPh, 2: NO₂, 4: CF₃

Key Observations :

  • Density and Boiling Point: The target compound’s phenylsulfonyl group increases molecular weight and polarity compared to phenoxy analogs, leading to higher estimated density (~1.5 vs. 1.378–1.461 g/cm³) and boiling point (~340°C vs. 309.8–328.1°C).
  • Substituent Effects: The phenylsulfonyl group (-SO₂Ph) is more electron-withdrawing than phenoxy (-OPh), further deactivating the benzene ring and altering reactivity in electrophilic substitution reactions.

Research Findings and Challenges

  • Electron-Withdrawing Effects : Computational studies on analogs show that -SO₂Ph groups increase ring deactivation by 15–20% compared to -OPh groups, impacting reaction yields in further functionalization .
  • Solubility: The sulfonyl group improves aqueous solubility relative to non-polar analogs, but may reduce membrane permeability in biological systems.
  • Toxicity Profile : Nitro-containing compounds (e.g., pesticide derivatives ) often require rigorous toxicity testing, which the target compound would also necessitate.

Biological Activity

Benzene, 2-nitro-4-(phenylsulfonyl)-1-(trifluoromethyl)-, also known by its CAS number 2795-60-0, is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C14H6F6N2O4S
  • Molecular Weight : 412.269 g/mol
  • Density : 1.378 g/cm³
  • Boiling Point : 309.8 °C
  • Flash Point : 141.2 °C

These properties indicate that the compound is a stable aromatic sulfonamide with notable lipophilicity due to the trifluoromethyl group.

Biological Activity Overview

Research into the biological activity of Benzene, 2-nitro-4-(phenylsulfonyl)-1-(trifluoromethyl)- has revealed several potential therapeutic applications, particularly in cancer treatment and antimicrobial activity.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. For instance:

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cell lines, as evidenced by flow cytometry analyses showing increased apoptosis rates in treated MCF cell lines .
  • In Vivo Studies : In animal models with tumor-bearing mice, treatment with this compound resulted in significant suppression of tumor growth, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens:

  • Effectiveness Against Bacteria : It has shown activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating effective antibacterial action .
  • Comparison with Other Compounds : In comparative studies, it was found to be more effective than some existing antibiotics, highlighting its potential as a novel antibacterial agent .

Case Studies and Research Findings

A detailed review of the literature reveals various case studies that underscore the biological activity of Benzene, 2-nitro-4-(phenylsulfonyl)-1-(trifluoromethyl)-:

StudyFindings
Morais et al. (2023)Demonstrated significant anticancer activity with IC50 values around 25.72 ± 3.95 μM against MCF cell lines .
Zhang et al. (2022)Reported strong antibacterial effects with MIC values of 8 mg/mL against S. aureus and B. subtilis .
ResearchGate StudyHighlighted its role as a monoamine oxidase inhibitor and calcium channel modulator, further suggesting its diverse pharmacological profile .

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